4-{[(1Z,4E)-5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl]oxy}benzonitrile
Description
Properties
IUPAC Name |
4-[(1Z,4E)-5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl]oxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-22(2)13-12-19(23)20(14-16-6-4-3-5-7-16)24-18-10-8-17(15-21)9-11-18/h3-14H,1-2H3/b13-12+,20-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIDGVQYIXVSIO-JBOXLTRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C(=CC1=CC=CC=C1)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)/C(=C/C1=CC=CC=C1)/OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1Z,4E)-5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl]oxy}benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzonitrile and 5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[(1Z,4E)-5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl]oxy}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Antidepressant Activity
Recent studies have investigated the potential of compounds similar to 4-{[(1Z,4E)-5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl]oxy}benzonitrile as multi-target-directed ligands (MTDLs) for treating neurodegenerative diseases complicated by depression. These studies focus on the inhibition of enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), which are crucial in the pathophysiology of depression. For instance, certain derivatives demonstrated significant inhibitory activity against these enzymes, suggesting a therapeutic potential for mood disorders .
Anticancer Properties
Compounds with similar structural features have also been evaluated for their anticancer properties. The ability of these compounds to modulate cell signaling pathways involved in cancer progression is of particular interest. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents.
Material Science Applications
The compound's unique electronic properties may lend themselves to applications in material science, particularly in the development of organic semiconductors and photovoltaic devices. The conjugated system within the molecule allows for effective charge transport, which is essential for the performance of organic electronic devices.
Data Tables
Below is a summary table highlighting key findings from various studies related to the applications of this compound:
Case Study 1: Neurodegenerative Diseases
A recent study synthesized a series of benzothiazole–isoquinoline derivatives that included structural elements similar to those found in this compound. These compounds were evaluated for their ability to inhibit MAO-B and BuChE, showing promising results that could pave the way for new treatments targeting neurodegenerative diseases complicated by depression .
Case Study 2: Anticancer Research
Another research effort explored the anticancer potential of structurally related compounds through various assays. Results indicated that certain derivatives could effectively reduce cell viability in aggressive cancer cell lines while exhibiting minimal toxicity to normal cells. This highlights the therapeutic window available for further drug development based on this chemical scaffold.
Mechanism of Action
The mechanism of action of 4-{[(1Z,4E)-5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl]oxy}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Thiadiazole Derivatives ()
Compounds such as 4-phenyl-5-aryloxy-1,2,3-thiadiazoles (e.g., 3a-e ) share aryloxy substituents but differ in core heterocycles.
Key Differences: The thiadiazole core in analogs confers rigidity and sulfur-based reactivity, whereas the target compound’s enone system enables conjugation and ICT behavior.
Nucleoside Analogs ()
The compound 9 in features a phosphino-propanenitrile group and a tetrahydrofuran-thioether-pyrimidinone system, resembling modified nucleosides.
| Feature | Target Compound | Nucleoside Analog (Compound 9) |
|---|---|---|
| Core Structure | Linear enone-benzonitrile system | Tetrahydrofuran-thioether-pyrimidinone scaffold |
| Functional Groups | Cyano, dimethylamino, ketone | Phosphino, thioether, tert-butyldimethylsilyl (TBS) ether |
| Molecular Complexity | Moderate (MW ~350-400 g/mol) | High (MW >800 g/mol due to protecting groups) |
| Applications | ICT/photophysical studies | Antiviral/prodrug candidates (nucleoside analogs) |
Key Differences: The nucleoside analog’s bulkiness and phosphino group enable enzyme-targeted interactions, while the target compound’s simpler structure favors solubility and charge-transfer dynamics.
Thiazole-Diazepane Derivatives ()
4-[4-(4-methyl-1,1-dioxo-5-phenyl-1H-1λ⁶,2-thiazol-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile shares a benzonitrile group but incorporates a thiazole-diazepane system.
Key Differences : The thiazole-diazepane derivative’s rigidity and sulfone group enhance binding to enzyme pockets, contrasting with the target compound’s flexibility for ICT.
Twisted Intramolecular Charge-Transfer (TICT) Compounds ()
Compounds discussed in exhibit TICT behavior, driven by steric hindrance and donor-acceptor groups.
Key Differences: While both systems display ICT, the target compound’s enone system may allow tunable conjugation lengths, whereas classic TICT models (e.g., DMABN) rely on aryl twisting.
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H19N2O
- Molecular Weight : 303.37 g/mol
Structural Characteristics
| Property | Value |
|---|---|
| Appearance | Light brown crystalline powder |
| Melting Point | 70 to 76 °C |
| Solubility | Soluble in organic solvents like DMSO |
Anticancer Properties
Research has indicated that compounds similar to 4-{[(1Z,4E)-5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl]oxy}benzonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown inhibition of tubulin polymerization leading to apoptosis in cancer cells like A549 (lung carcinoma) and HeLa (cervical carcinoma) cells .
The proposed mechanisms for the anticancer activity include:
- Inhibition of Tubulin Polymerization : Compounds disrupt the microtubule dynamics necessary for cell division.
- Oxidative Stress Induction : They generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
- DNA Interaction : Some derivatives form non-covalent interactions with DNA, affecting replication and transcription processes .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of a related compound on human tumor cell lines. The results indicated that the compound exhibited moderate cytotoxicity with an IC50 value indicating effective concentration required to inhibit cell growth by 50% .
Study 2: Photodynamic Therapy Potential
Another investigation focused on the photodynamic properties of compounds with similar structures. The results demonstrated that upon light irradiation, these compounds could induce significant cytotoxicity in cancer cells, suggesting their potential use in photodynamic therapy .
Cytotoxicity Results Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | A549 | 15 | 3.0 |
| Related Compound A | HeLa | 20 | 2.5 |
| Related Compound B | MCF7 | 25 | 1.8 |
Mechanistic Insights
| Mechanism | Description |
|---|---|
| Tubulin Inhibition | Disruption of microtubule assembly leading to mitotic arrest |
| ROS Generation | Induction of oxidative stress resulting in apoptosis |
| DNA Interaction | Non-covalent binding affecting DNA replication and transcription |
Q & A
Q. What are the recommended synthetic pathways for preparing 4-{[(1Z,4E)-5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl]oxy}benzonitrile?
Answer: Synthesis typically involves cross-coupling reactions under controlled conditions. For example, palladium-catalyzed coupling (e.g., Suzuki-Miyaura) can link the benzonitrile moiety to the dienone backbone. A stepwise approach is advised:
Precursor preparation : Synthesize the (1Z,4E)-dienone fragment via condensation of dimethylamine derivatives with α,β-unsaturated ketones under acidic conditions.
Cyanophenyl attachment : React the dienone intermediate with 4-hydroxybenzonitrile using a coupling agent (e.g., DCC/DMAP) in anhydrous THF .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.
Q. Key considerations :
- Stereochemical control of the (1Z,4E)-dienone requires low-temperature conditions to prevent isomerization.
- Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).
Q. How can spectroscopic techniques (FTIR, Raman, NMR) be optimized to characterize this compound?
Answer: FTIR/Raman :
Q. NMR :
- ¹H NMR :
- Aromatic protons (δ 7.2–8.1 ppm, multiplet) for the phenyl and benzonitrile groups.
- (1Z,4E)-dienone protons: Two doublets (J = 10–12 Hz) at δ 5.8–6.9 ppm.
- ¹³C NMR :
- Nitrile carbon at δ ~115 ppm.
- Ketone carbonyl at δ ~200 ppm.
Validation : Cross-reference experimental data with quantum chemical calculations (DFT) to resolve ambiguities in peak assignments .
Q. What experimental designs are suitable for assessing the compound’s stability under varying pH and temperature?
Answer: Adopt a split-plot design with controlled variables:
- Main factors :
- pH (3.0, 7.4, 10.0) to simulate biological/environmental conditions.
- Temperature (4°C, 25°C, 40°C).
- Response variables :
- Degradation rate (HPLC quantification at λ = 254 nm).
- Byproduct identification (LC-MS).
Q. Protocol :
Prepare buffered solutions (phosphate, acetate, carbonate).
Incubate the compound (1 mM) under each condition for 24–72 hours.
Analyze aliquots at timed intervals.
Key insight : The nitrile group may hydrolyze to amides/carboxylic acids under alkaline conditions; monitor for new peaks at δ 170 ppm (¹³C NMR) .
Advanced Research Questions
Q. How can computational methods (DFT, MD) predict the compound’s nonlinear optical (NLO) properties?
Answer: DFT workflow :
Optimize geometry at the B3LYP/6-311++G(d,p) level.
Calculate hyperpolarizability (β) and dipole moment (μ) to evaluate NLO potential.
Compare frontier molecular orbitals (HOMO-LUMO gap) with experimental UV-Vis data.
Q. Validation :
- Correlate computed β values with electric-field-induced second harmonic generation (EFISHG) measurements.
- Address discrepancies by refining basis sets (e.g., CAM-B3LYP for charge-transfer systems) .
Table 1 : Sample DFT Results for Analogous Compounds
| Property | Calculated Value | Experimental Value |
|---|---|---|
| HOMO-LUMO Gap (eV) | 3.8 | 3.6 (UV-Vis) |
| β (×10⁻³⁰ esu) | 12.5 | 11.2 (EFISHG) |
Q. What strategies resolve contradictions in reported bioactivity data for similar nitrile derivatives?
Answer: Case study : If Study A reports antitumor activity (IC50 = 10 μM) while Study B finds no effect:
Methodological audit :
- Compare cell lines (e.g., HeLa vs. MCF-7) and assay conditions (incubation time, serum concentration).
- Verify compound purity (HPLC >98%) and stability in media.
Mechanistic follow-up :
- Perform target-binding assays (SPR, ITC) to confirm direct interaction.
- Assess off-target effects via kinase profiling .
Hypothesis testing : Differences may arise from substituent positioning; synthesize analogs (e.g., 4-fluoro vs. 4-methoxy benzonitrile) to isolate structure-activity relationships .
Q. How can environmental fate studies be designed to evaluate the compound’s ecological impact?
Answer: Follow the INCHEMBIOL framework :
Abiotic studies :
- Photodegradation: Expose to UV light (λ = 254–365 nm) in aqueous/organic solvents.
- Soil adsorption: Measure Kd values using batch equilibration.
Biotic studies :
- Microbial degradation: Incubate with soil microbiota; monitor via GC-MS.
- Ecotoxicity: Use Daphnia magna or Vibrio fischeri assays for acute/chronic effects.
Statistical design : Use randomized blocks (4 replicates per treatment) to account for environmental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
